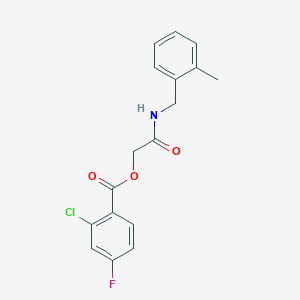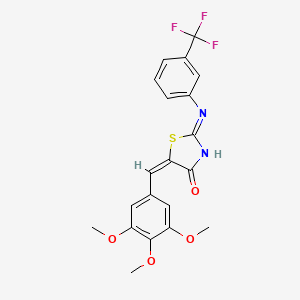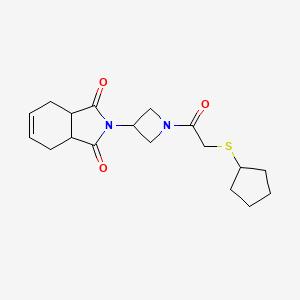![molecular formula C14H14O5 B2697504 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 432540-82-4](/img/structure/B2697504.png)
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a chemical compound with the CAS Number: 432540-82-4 . It has a molecular weight of 262.26 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14O5/c1-7-6-12(15)19-13-8(2)11(5-4-10(7)13)18-9(3)14(16)17/h4-6,9H,1-3H3,(H,16,17) . This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Photochromic Behaviors and Structural Analysis
Research has delved into the structural characterization and photochromic behaviors of compounds similar to 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid. The investigation of such compounds in both their open and closed forms, through X-ray crystallography and spectral analysis, reveals significant insights into their structural dynamics and photochromic properties. One study focused on comparing the crystal structures and photochromic behaviors in solutions of different spiropyran derivatives, noting substantial differences in their behaviors under ultraviolet irradiation, which led to variations in their photochromic states both in solution and solid state (Zou et al., 2004).
Antimicrobial Activity of Derivatives
Another area of research explores the antimicrobial activity of derivatives from compounds structurally related to 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid. By synthesizing various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, studies have identified significant antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Čačić et al., 2006).
Synthesis and Bioactivity Studies
Further research has been conducted on the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives, demonstrating not only the efficiency of new synthetic approaches but also exploring their potential bioactivity through molecular docking studies. Such studies suggest the anticancer potential of these derivatives, presenting a promising avenue for the development of novel anticancer agents (Gaikwad et al., 2019).
Chromene Derivatives as Apoptosis Inducers
Investigations into 4-aryl-4H-chromenes have identified these compounds as potent inducers of apoptosis, with specific derivatives demonstrating significant activity in inhibiting tumor cell growth and promoting apoptosis in various cancer cell lines. This research underscores the therapeutic potential of chromene derivatives in cancer treatment (Kemnitzer et al., 2004).
Discovery of New Chromene Compounds
The discovery of new chromene compounds from natural sources, such as the fruiting bodies of Chroogomphus rutilus, has expanded the understanding and potential applications of these compounds in scientific research. These discoveries include compounds with cytotoxic activities against various cell lines, further highlighting the diversity and potential of chromenes in biological research (Luo et al., 2015).
properties
IUPAC Name |
2-(4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-6-12(15)19-13-8(2)11(5-4-10(7)13)18-9(3)14(16)17/h4-6,9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUQDKHXOEAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2697424.png)



![6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2697435.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2697436.png)




![N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697441.png)
![N-(4-acetamidophenyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2697444.png)